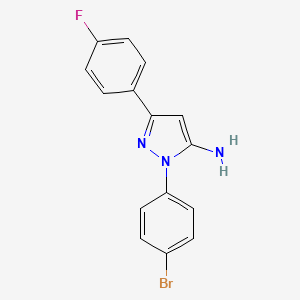

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine

Description

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a bromophenyl group at position 1 and a fluorophenyl group at position 3 of the pyrazole ring. Its molecular formula is C₁₅H₁₁BrFN₃, with a molecular weight of 328.18 g/mol (calculated based on substituents). The bromine and fluorine substituents confer distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

IUPAC Name |

2-(4-bromophenyl)-5-(4-fluorophenyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN3/c16-11-3-7-13(8-4-11)20-15(18)9-14(19-20)10-1-5-12(17)6-2-10/h1-9H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZWWXVKFBZQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405347 | |

| Record name | 2-(4-bromophenyl)-5-(4-fluorophenyl)pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72411-56-4 | |

| Record name | 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72411-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)-5-(4-fluorophenyl)pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

Introduction of the bromophenyl and fluorophenyl groups: This step involves the use of bromobenzene and fluorobenzene derivatives, which can be introduced through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-scale coupling reactions: Utilizing palladium-catalyzed cross-coupling reactions to introduce the bromophenyl and fluorophenyl groups.

Optimization of reaction conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and reduction reactions: The pyrazole core can undergo oxidation or reduction, leading to different derivatives.

Common Reagents and Conditions:

Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine can inhibit the proliferation of various cancer cell lines. A notable study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibits cytotoxic effects against breast cancer cells, potentially through the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its effectiveness in reducing inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Material Science Applications

Polymer Chemistry

The compound has been explored for its role as a building block in polymer synthesis. Its unique chemical structure allows for the development of novel polymers with enhanced thermal stability and mechanical properties. A study published in Polymer Chemistry discussed the synthesis of copolymers incorporating this pyrazole derivative, which exhibited improved performance characteristics compared to traditional materials .

Agricultural Chemistry Applications

Pesticide Development

The compound's structural attributes make it a candidate for developing new agrochemicals. Research indicates that derivatives of pyrazole can act as effective pesticides due to their ability to disrupt specific biological pathways in pests. A case study published in Pest Management Science evaluated the efficacy of pyrazole-based compounds against common agricultural pests, showing promising results in terms of both efficacy and safety .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Kinase Inhibition

Structural Conformations

- Dihedral Angles : In analogs like 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, dihedral angles between pyrazole and fluorophenyl rings range from 4.6° to 10.5°, influencing molecular rigidity and protein-binding efficiency .

Physicochemical Properties

| Property | 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine | 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine | 3-(4-Bromophenyl)-1H-pyrazol-5-amine (MK52) |

|---|---|---|---|

| Molecular Weight | 328.18 g/mol | 343.03 g/mol | 242.11 g/mol |

| LogP (Predicted) | ~3.5 (highly lipophilic) | ~2.8 (moderate lipophilicity) | ~2.1 |

| Hydrogen Bond Acceptors | 3 (amine, Br, F) | 4 (amine, Br, OMe) | 2 (amine, Br) |

| Key Substituents | Br (electron-withdrawing), F (polar) | Br, OMe (electron-donating) | Br only |

Notes:

- Methoxy groups (electron-donating) reduce LogP compared to fluorine .

Biological Activity

1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine, commonly referred to as compound 72411-56-4, is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory applications. This article delves into the biological activities associated with this compound, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 332.17 g/mol. The structure is characterized by a pyrazole ring substituted with bromine and fluorine atoms on the phenyl groups.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁BrFN₃ |

| Molecular Weight | 332.17 g/mol |

| CAS Number | 72411-56-4 |

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. In vitro tests against various cancer cell lines have shown promising results:

- Cell Lines Tested : The NCI-60 cancer cell line panel was utilized to evaluate the anticancer activity of this compound.

- IC50 Values : Data indicates that compounds within this class can achieve IC50 values in the low micromolar range against several cancer types, including breast and prostate cancers .

Case Study: Anticancer Efficacy

A study conducted by researchers demonstrated that the compound exhibited notable cytotoxic effects on HeLa cells, with an IC50 value of approximately 2.59 µM. This efficacy was comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 2.35 µM) .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. The compound has shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Recent evaluations revealed MIC values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity Summary

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | - |

| Escherichia coli | 0.25 | - |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit intracellular calcium signaling induced by platelet-activating factor (PAF), suggesting its potential in treating inflammatory conditions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer proliferation and inflammation:

- Inhibition of CDK2/CDK9 : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Biofilm Formation Inhibition : It disrupts biofilm formation in bacteria, enhancing its antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. Microwave-assisted synthesis (e.g., 80–120°C, 20–40 min) improves reaction efficiency and reduces byproducts compared to conventional heating . Solvent polarity significantly affects purity; polar aprotic solvents like DMF enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from unreacted intermediates.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For example, single-crystal studies reveal bond angles (e.g., C–N–C ≈ 118° in the pyrazole ring) and dihedral angles between aromatic substituents (e.g., 4-bromophenyl and 4-fluorophenyl groups at ~45–60°) . Complementary techniques include H/C NMR (e.g., pyrazole NH protons at δ 5.8–6.2 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Receptor binding assays (e.g., radioligand displacement for GPCRs or cannabinoid receptors) are commonly used. For instance, competitive binding studies with H-labeled ligands (IC determination) can assess affinity . Antifungal activity is evaluated via microdilution assays (e.g., against Candida albicans), with MIC values compared to fluconazole controls .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer : Contradictions often arise from substituent electronic/steric effects. For example, replacing the 4-fluorophenyl group with a pyridinyl moiety (as in ) alters hydrogen-bonding capacity and lipophilicity, impacting receptor binding. Systematic SAR studies should combine:

- Computational modeling (e.g., docking to receptor active sites using AutoDock Vina).

- Crystallographic data to validate binding conformations .

- In vitro/in vivo correlation to reconcile discrepancies between binding affinity and functional efficacy.

Q. What strategies improve the pharmacokinetic profile of this compound for CNS-targeted applications?

- Methodological Answer : Modifications to enhance blood-brain barrier (BBB) penetration include:

- Lipophilicity optimization : Introducing electron-withdrawing groups (e.g., -CF) to balance LogP (target ~2–3) .

- Metabolic stability : Co-administering CYP450 inhibitors (e.g., ketoconazole) in preclinical models to identify major metabolic pathways.

- Prodrug design : Masking the NH group with acetyl or tert-butoxycarbonyl (Boc) protectors to improve oral bioavailability .

Q. How can researchers design derivatives with enhanced selectivity for specific kinase targets?

- Methodological Answer : Kinase selectivity is achieved through:

- Structural mimicry : Incorporating a 1,3,4-triazole ring (as in ) to mimic ATP’s adenine binding.

- Fragment-based screening : Testing substituents against kinase domain crystal structures (e.g., EGFR or BRAF) .

- Kinase profiling panels : Use broad-spectrum assays (e.g., KINOMEscan) to identify off-target effects and refine substituents.

Notes for Experimental Design

- Contradiction Handling : When SAR data conflicts with crystallographic results (e.g., predicted vs. observed binding modes), prioritize mutagenesis studies to validate key residues in the receptor’s active site .

- Advanced Synthesis : For scale-up, optimize microwave conditions to prevent decomposition (e.g., pulsed irradiation at 100°C for 15 min cycles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.